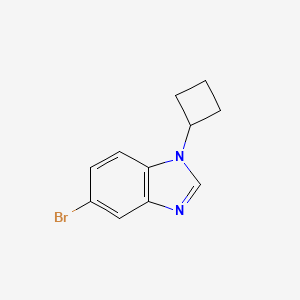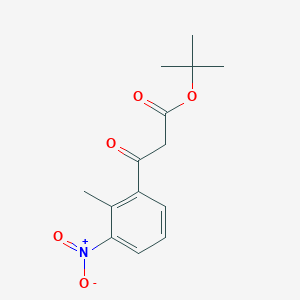
2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) is a chemical compound with the molecular formula C23H19IN2O7. It is a derivative of uridine, a nucleoside that is a component of RNA.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) typically involves multiple steps. The starting material, 2’-deoxyuridine, undergoes iodination to introduce the iodine atom at the 5-position. This is followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can be compared with other nucleoside derivatives, such as:
2’-Deoxyuridine: Lacks the iodine and ester groups, resulting in different chemical properties and biological activities.
5-Iodouridine: Contains an iodine atom but lacks the ester groups, affecting its solubility and reactivity.
3’,5’-Bis(4-Methylbenzoate) derivatives: Similar ester groups but different nucleoside bases, leading to variations in their applications and mechanisms of action.
This compound’s unique combination of iodine and ester groups distinguishes it from other nucleoside derivatives, providing specific advantages in certain applications.
Eigenschaften
Molekularformel |
C25H23IN2O7 |
|---|---|
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
[5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32) |
InChI-Schlüssel |
OENJVMKAWHZWNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)





![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)







